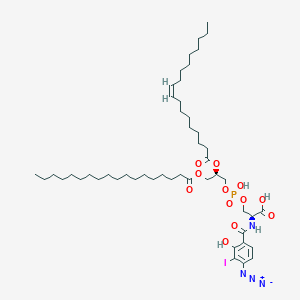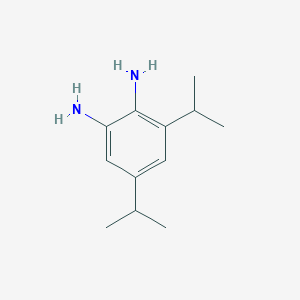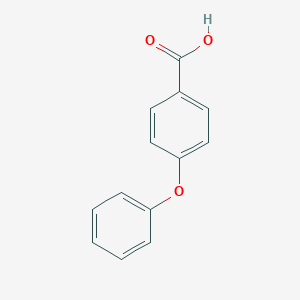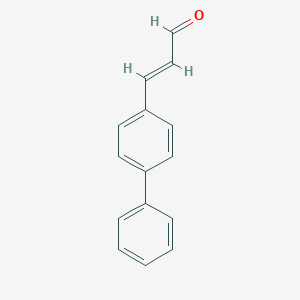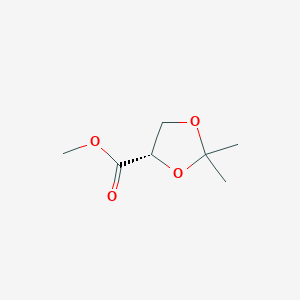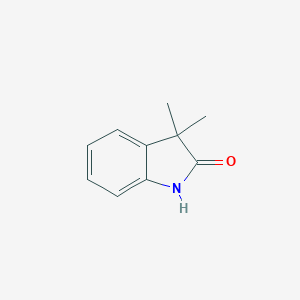
3,3-Dimethylindolin-2-one
Overview
Description
3,3-Dimethylindolin-2-one is a chemical compound with the molecular formula C10H11NO. It is a derivative of indolin-2-one, characterized by the presence of two methyl groups at the 3-position of the indoline ring.
Mechanism of Action
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Some indolin-2-one derivatives have been found to inhibit acetylcholine esterase (ache), a key enzyme in the nervous system . Other derivatives have shown anti-inflammatory activity, potentially affecting pathways related to inflammation .
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability, have been noted .
Result of Action
Some indolin-2-one derivatives have shown potential as ache inhibitors and anti-inflammatory agents .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
Biochemical Analysis
Biochemical Properties
Therefore, it is not currently possible to elaborate on the role of this compound in biochemical reactions or identify the specific enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
Therefore, it is not currently possible to detail the effects of this compound on various types of cells and cellular processes .
Molecular Mechanism
Therefore, it is not currently possible to provide a thorough explanation of how this compound exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
Therefore, it is not currently possible to discuss the changes in the effects of this compound over time in laboratory settings .
Dosage Effects in Animal Models
Therefore, it is not currently possible to describe how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
Therefore, it is not currently possible to describe the metabolic pathways that this compound is involved in .
Transport and Distribution
Therefore, it is not currently possible to describe how this compound is transported and distributed within cells and tissues .
Subcellular Localization
Therefore, it is not currently possible to describe the subcellular localization of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylindolin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-protected isatin with aryne precursors and 1,3-cyclodione under metal-free conditions . Another approach involves the reflux of 1-acetyl-3,3-dimethyl-1,3-dihydro-indol-2-one in hydrochloric acid, followed by extraction and purification .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, are applied. The use of scalable and cost-effective reagents and solvents is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindolin-2-one derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The indolin-2-one ring can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
3,3-Dimethylindolin-2-one has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of bioactive molecules, including acetylcholine esterase inhibitors for treating Alzheimer’s disease.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a ligand in the study of biomolecule-ligand complexes and free energy calculations.
Comparison with Similar Compounds
Indolin-2-one: The parent compound, lacking the methyl groups at the 3-position.
3,3-Dimethyl-5-nitroindolin-2-one: A nitro-substituted derivative with different electronic properties.
3,3-Dimethyl-6-nitroindolin-2-one: Another nitro-substituted variant with distinct reactivity.
Uniqueness: 3,3-Dimethylindolin-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the two methyl groups at the 3-position enhances its stability and modifies its interaction with biological targets compared to unsubstituted indolin-2-one derivatives .
Properties
IUPAC Name |
3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2)7-5-3-4-6-8(7)11-9(10)12/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZHRKOVLKUYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310375 | |
| Record name | 3,3-dimethylindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19155-24-9 | |
| Record name | 19155-24-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-dimethylindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethyl-1,3-dihydro-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-Dimethylindolin-2-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F59Z6X379E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-cyclohexyl-5-hydroxy-3,3-dimethylindolin-2-one synthesized via photochemical reaction?
A1: The research paper describes a method where N-(cyclohexyl)dimethylketenimine reacts with p-benzoquinone under light exposure. [] This photochemical reaction leads to the formation of a 1:1 adduct, which undergoes rearrangement to yield 1-cyclohexyl-5-hydroxy-3,3-dimethylindolin-2-one.
Q2: What is the structural characterization of 1-cyclohexyl-5-hydroxy-3,3-dimethylindolin-2-one?
A2: While the research paper does not explicitly provide the molecular formula and weight, it does state that a 1:1 adduct is formed. [] This information, along with knowledge of the starting materials and the proposed reaction mechanism, allows one to deduce the structure. Further analysis, such as mass spectrometry and NMR spectroscopy, would be needed to confirm the structure and obtain spectroscopic data.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
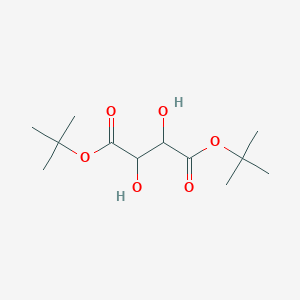
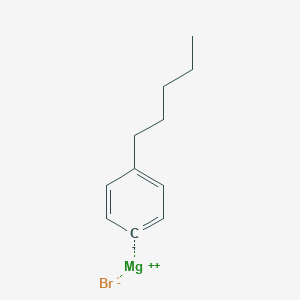
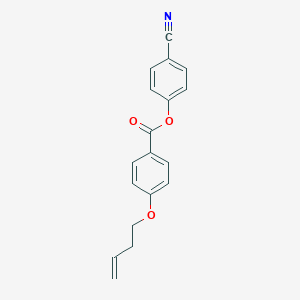
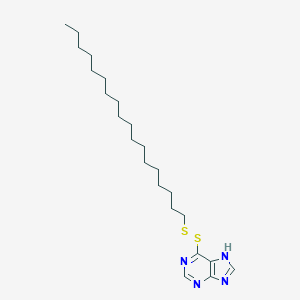
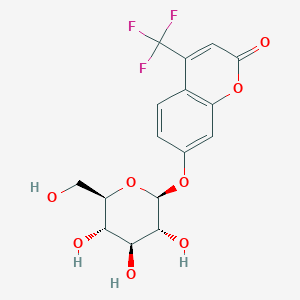

![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)
![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)

